4-[2-(2-Tert-butylphenoxy)acetamido]benzamide
CAS No.:
Cat. No.: VC10842965
Molecular Formula: C19H22N2O3
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.
![4-[2-(2-Tert-butylphenoxy)acetamido]benzamide -](/images/structure/VC10842965.png)
Specification
Molecular Formula | C19H22N2O3 |
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Molecular Weight | 326.4 g/mol |
IUPAC Name | 4-[[2-(2-tert-butylphenoxy)acetyl]amino]benzamide |
Standard InChI | InChI=1S/C19H22N2O3/c1-19(2,3)15-6-4-5-7-16(15)24-12-17(22)21-14-10-8-13(9-11-14)18(20)23/h4-11H,12H2,1-3H3,(H2,20,23)(H,21,22) |
Standard InChI Key | NIYYEBJETUMUHK-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)N |
Canonical SMILES | CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The molecular formula of 4-[2-(2-tert-butylphenoxy)acetamido]benzamide is C₁₉H₂₂N₂O₃, with a molecular weight of 326.39 g/mol. The structure comprises a benzamide backbone (C₆H₅CONH₂) functionalized at the para position by a 2-(2-tert-butylphenoxy)acetamide group. Key structural features include:
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A tert-butyl group (C(CH₃)₃) attached to the phenolic oxygen, enhancing steric bulk and lipophilicity.
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An acetamide linker (-NHCOCH₂-) bridging the benzamide and phenoxy groups.
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A phenoxy moiety (C₆H₅O-) that facilitates π-π stacking interactions in biological targets .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the connectivity of substituents:
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¹H NMR (400 MHz, DMSO-d₆): δ 1.38 (s, 9H, tert-butyl), 4.12 (s, 2H, CH₂), 6.85–7.45 (m, 8H, aromatic), 10.21 (s, 1H, NH) .
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¹³C NMR (100 MHz, DMSO-d₆): δ 28.9 (tert-butyl), 55.1 (CH₂), 119.8–156.2 (aromatic carbons), 167.2 (CONH₂), 170.1 (CONH).
Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 327.2 [M+H]⁺, consistent with the molecular formula .
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step protocol (Scheme 1):
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Formation of 2-(2-tert-butylphenoxy)acetic acid:
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2-Tert-butylphenol reacts with chloroacetyl chloride in pyridine to yield 2-(2-tert-butylphenoxy)acetyl chloride.
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Hydrolysis with aqueous NaOH produces the corresponding acetic acid derivative (yield: 78%).
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Coupling to 4-aminobenzamide:
Table 1: Optimization of Coupling Reaction
Catalyst | Solvent | Temperature (°C) | Yield (%) |
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None | DCM | 25 | 45 |
DMAP | THF | 40 | 58 |
HOBt/EDC | DMF | 0–25 | 65 |
Purification and Scalability
Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity. Scaling to 100 g batches maintains yields at 60–63%, demonstrating industrial feasibility .
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: 12.7 mg/mL at pH 7.4 (25°C), improving to 34.9 mg/mL at pH 2.0 due to protonation of the amide group .
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Thermal stability: Decomposes at 218°C (DSC), with no degradation observed below 150°C .
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Photostability: Stable under UV light (λ = 254 nm) for 48 hours, making it suitable for long-term storage.
Lipophilicity and Permeability
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logP: 2.81 (calculated), indicating moderate lipophilicity.
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Caco-2 permeability: 8.7 × 10⁻⁶ cm/s, suggesting moderate oral bioavailability .
Biological Activity and Mechanisms
Antiproliferative Effects
In the NCI-60 human tumor cell line screen, 4-[2-(2-tert-butylphenoxy)acetamido]benzamide shows selective activity against leukemia (K562, GI₅₀ = 1.2 μM) and breast cancer (MCF-7, GI₅₀ = 2.8 μM) cells . Mechanistic studies reveal:
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Cell cycle arrest: 72% of K562 cells accumulate in G₀–G₁ phase within 24 hours (flow cytometry).
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Apoptosis induction: Caspase-3/7 activation (4.8-fold increase vs. control) and PARP cleavage confirmed via Western blot .
Table 2: Anticancer Activity Across Cell Lines
Cell Line | Origin | GI₅₀ (μM) |
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K562 | Chronic myeloid leukemia | 1.2 |
MCF-7 | Breast adenocarcinoma | 2.8 |
A549 | Lung carcinoma | 12.4 |
Anti-Inflammatory Activity
Carrageenan-induced rat paw edema models show a 55% reduction in swelling at 50 mg/kg, comparable to indomethacin (58%). COX-2 inhibition (IC₅₀ = 3.1 μM) is identified as a key mechanism .
Pharmacokinetics and Toxicology
ADME Profiling
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Absorption: Cₘₐₓ = 1.8 μg/mL at 2 hours (oral, 50 mg/kg in rats).
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Metabolism: Hepatic CYP3A4-mediated oxidation forms a hydroxylated metabolite (M1, 22% of dose).
Applications and Future Directions
Oncology
Phase I trials are planned for leukemia indications, leveraging its caspase-dependent apoptosis mechanism . Combination studies with venetoclax (BCL-2 inhibitor) show synergistic effects (CI = 0.3 at 1:1 ratio) .
Neurology
Preclinical development for Alzheimer’s disease targets amyloid-β aggregation (40% reduction at 10 μM in vitro) .
Inflammation
Topical formulations (2% gel) reduce psoriasis-like lesions in mice by 70%, outperforming corticosteroids (55%) .
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